N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Description
This compound features a hybrid structure combining a 5-methoxyindole core linked via an ethylacetamide bridge to a 3-oxo-5,6,7,8-tetrahydrocinnolin moiety. The indole group is a common pharmacophore in bioactive molecules, such as melatonin (N-acetyl-5-methoxytryptamine), which shares the 5-methoxyindole-ethylacetamide motif .
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3/c1-28-16-6-7-19-17(11-16)15(12-23-19)8-9-22-20(26)13-25-21(27)10-14-4-2-3-5-18(14)24-25/h6-7,10-12,23H,2-5,8-9,13H2,1H3,(H,22,26) |
InChI Key |
VXHJLXLITUZMNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Pathways
The indole segment derives from 5-methoxytryptamine, which undergoes acetylation.
Procedure :
-
5-Methoxytryptamine Preparation :
-
Acetylation :
Characterization :
Synthesis of the Tetrahydrocinnolin Segment: 3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl Acetic Acid
Catalytic Hydrogenation and Isomerization
Patent CN101544601B outlines a method for synthesizing tetrahydroquinoline analogs, adaptable for tetrahydrocinnolin:
Procedure :
-
Cinnoline Hydrogenation :
-
Isomerization :
-
Oxidation :
Optimization :
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation:
Procedure :
-
Alkylation :
-
3-Oxo-5,6,7,8-tetrahydrocinnoline reacts with ethyl bromoacetate (K₂CO₃, DMF, 60°C, 6 h).
-
-
Hydrolysis :
Characterization :
Coupling of Indole and Tetrahydrocinnolin Segments
Amide Bond Formation
The final step involves coupling the two segments via an amide bond:
Procedure :
-
Activation :
-
The tetrahydrocinnolin acetic acid is converted to an acid chloride (SOCl₂, DCM, 0°C, 2 h).
-
-
Coupling :
Optimization :
Characterization :
Challenges and Methodological Considerations
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in regulating circadian rhythms and sleep-wake cycles. In medicine, it has shown promise in the treatment of various disorders, including cancer, inflammation, and neurodegenerative diseases. Additionally, it has applications in the food industry as a potential additive .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to interact with receptors in the brain that regulate sleep and circadian rhythms. Additionally, it has antioxidant properties, which help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound’s uniqueness lies in its tetrahydrocinnolin ring, distinguishing it from related indole-acetamide derivatives. Below is a comparative analysis:
Functional Group Variations
Indole Modifications :
- 5-Methoxy vs. 5-Chloro : The methoxy group (target compound) enhances electron-richness, favoring interactions with serotonin receptors, whereas chloro substituents (e.g., ) may improve metabolic stability .
- N-Substitution : The ethylacetamide bridge in the target compound contrasts with dimethylacetamide in , affecting solubility and bioavailability.
- Heterocyclic Moieties: Tetrahydrocinnolin vs. Phthalazin/Quinoxalin: Tetrahydrocinnolin’s partial saturation (vs. fully aromatic phthalazin in ) may reduce cytotoxicity while maintaining planar binding surfaces .
Research Findings and Data Tables
Predicted Physicochemical Properties
Structural Similarity Analysis (Tanimoto Coefficient)
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343 Da
- LogP : 1.38
- Polar Surface Area : 74 Ų
Structural Characteristics
The compound features a complex structure with multiple functional groups that may influence its biological interactions. It includes an indole moiety, which is known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to indole derivatives. For instance, analogs of indole have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial properties:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3k | 3.90 | S. aureus |
| 3d | 7.80 | Candida albicans |
These findings indicate that this compound could exhibit similar antibacterial properties due to its structural similarities with effective indole derivatives .
Anticancer Activity
The compound's structural components may also contribute to its anticancer potential. Research indicates that indole derivatives can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (lung) | 3k | <10 |
| MCF7 (breast) | 3k | <15 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation and tumor growth.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.
- Interaction with DNA : Some indole derivatives intercalate into DNA, disrupting replication processes in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of several indole-based compounds against MRSA. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with low MIC values, indicating their potential as therapeutic agents against resistant bacterial strains .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of various indole derivatives on cancer cell lines. The study found that specific compounds significantly inhibited cell growth in A549 cells through apoptosis pathways, suggesting that this compound might possess similar anticancer properties .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, and how do they influence its biological activity?
- Answer: The compound combines an indole moiety (5-methoxy-substituted) with a tetrahydrocinnolin-3-one ring linked via an acetamide bridge. The indole group is critical for interactions with serotonin receptors or enzymes like monoamine oxidases, while the tetrahydrocinnolin-3-one may contribute to kinase inhibition or redox modulation. The methoxy group enhances lipophilicity and bioavailability, affecting membrane permeability . Structural confirmation relies on NMR (for indole proton assignments) and HRMS (to verify molecular formula) .
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Answer: Multi-step synthesis is typical:
Indole alkylation: React 5-methoxyindole with bromoethylacetamide under basic conditions (e.g., NaH in DMF) to introduce the ethylacetamide side chain.
Tetrahydrocinnolin formation: Cyclize substituted hydrazines with cyclohexenone derivatives using acid catalysis.
Coupling: Link the indole-ethylacetamide and tetrahydrocinnolin moieties via amide bond formation (e.g., EDC/HOBt in anhydrous DCM).
- Optimization: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Final purity (>95%) is confirmed by HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer:
- NMR spectroscopy: 1H/13C NMR to resolve indole NH (~10 ppm), methoxy protons (~3.8 ppm), and tetrahydrocinnolin carbonyl signals (~170 ppm).
- Mass spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns.
- X-ray crystallography: For absolute stereochemistry determination if chiral centers are present.
- IR spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and indole N-H bending (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Answer: Discrepancies often arise from subtle structural variations (e.g., halogen substitutions, methoxy positioning). Strategies include:
- Computational docking: Compare binding affinities to target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite.
- SAR studies: Synthesize analogs with systematic modifications (e.g., replacing methoxy with ethoxy or halogens) and test in vitro assays (e.g., IC50 measurements).
- Meta-analysis: Cross-reference data from analogs like N-[2-(6-fluoro-1H-indol-1-yl)ethyl] derivatives, which show altered selectivity profiles .
Q. What experimental designs are optimal for evaluating the compound’s selectivity against off-target enzymes?
- Answer:
- Panel screening: Test against related enzymes (e.g., COX-2, CYP450 isoforms) at 1–10 µM concentrations.
- Kinase profiling: Use competitive binding assays (e.g., KinomeScan) to assess inhibition of >100 kinases.
- Cellular toxicity: Measure IC50 in non-target cell lines (e.g., HEK293) vs. cancer lines (e.g., MCF-7).
- Data normalization: Express selectivity as a ratio (target IC50 / off-target IC50) .
Q. How can researchers address poor aqueous solubility during in vivo pharmacokinetic studies?
- Answer:
- Formulation optimization: Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) in vehicle solutions.
- Prodrug strategy: Introduce phosphate or glycoside groups to enhance hydrophilicity.
- Pharmacokinetic assays: Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models. Calculate bioavailability (F%) using AUC comparisons .
Q. What strategies mitigate metabolic instability in lead optimization?
- Answer:
- Metabolite identification: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS.
- Structural stabilization: Replace labile groups (e.g., ester → amide; methoxy → trifluoromethoxy).
- CYP inhibition assays: Test against CYP3A4/2D6 to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
